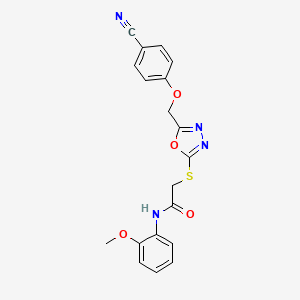![molecular formula C19H22ClFN6O5S2 B11776093 3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride CAS No. 24892-25-9](/img/structure/B11776093.png)
3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with appropriate amines under controlled conditions to form the triazine core.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the chlorine atoms on the triazine ring are replaced by the phenoxy group.
Introduction of the sulfonyl fluoride group: This step involves the reaction of the intermediate compound with sulfonyl fluoride under specific conditions to introduce the sulfonyl fluoride group.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazine ring or the sulfonyl fluoride group, resulting in the formation of amines or sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfonyl fluoride group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules, which exhibit unique chemical properties.
Uniqueness
3-(N-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine ring, sulfonyl fluoride group, and phenoxy group in a single molecule allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Propiedades
Número CAS |
24892-25-9 |
|---|---|
Fórmula molecular |
C19H22ClFN6O5S2 |
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
3-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C19H22ClFN6O5S2/c1-19(2)26-17(22)25-18(23)27(19)12-6-7-16(15(20)10-12)32-9-8-24-34(30,31)14-5-3-4-13(11-14)33(21,28)29/h3-7,10-11,24H,8-9H2,1-2H3,(H4,22,23,25,26) |
Clave InChI |
CDUWDBMXVSCYHD-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
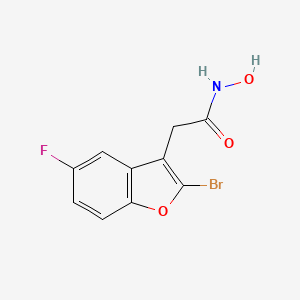
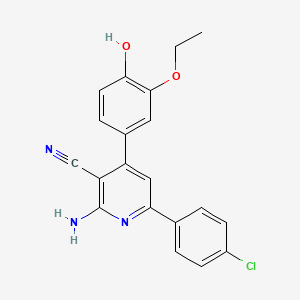
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
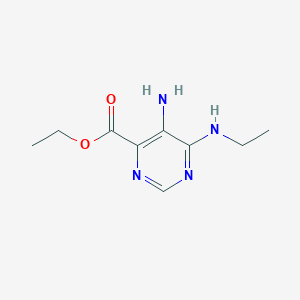
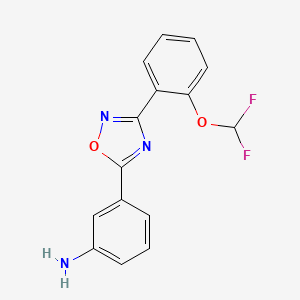

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
![4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776064.png)

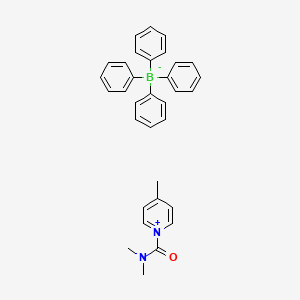
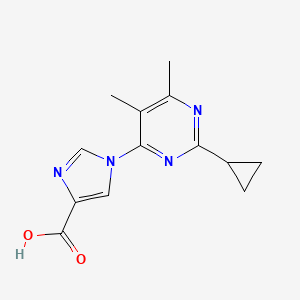
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776080.png)
